[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Description
Properties
IUPAC Name |
2,3,3a,5,5a,6,7,8,9,9a-decahydro-1H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h6-8,10,12H,1-5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLPBIRGUWCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C3N2CNN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Of 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One
Fundamental Precursors formdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalin-4(5H)-one Synthesis
The successful synthesis of the target compound is critically dependent on the choice of appropriate starting materials. The following subsections detail the most pivotal precursors utilized in the construction of the mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalin-4(5H)-one scaffold.
Quinoxaline-2,3(1H,4H)-dione Derivatives
Quinoxaline-2,3(1H,4H)-dione and its derivatives serve as versatile foundational molecules for the synthesis of the target triazolo-fused quinoxalinone. These precursors can be prepared through the condensation of 1,2-diaminobenzene with oxalic acid. The dione (B5365651) can then be subjected to chlorination, typically using an agent like thionyl chloride, to yield 2,3-dichloroquinoxaline (B139996), a key intermediate for further transformations.
3-Hydrazinylquinoxalin-2(1H)-one Intermediates
A crucial intermediate in many synthetic pathways leading to mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalin-4(5H)-one is 3-hydrazinylquinoxalin-2(1H)-one. This compound is typically synthesized from quinoxalin-2(1H)-one precursors. For instance, treatment of 3-chloroquinoxalin-2(1H)-one with hydrazine (B178648) hydrate (B1144303) provides a direct route to this essential hydrazinyl intermediate. The presence of the reactive hydrazine group is pivotal for the subsequent cyclization step to form the triazole ring.
2,3-Dichloroquinoxaline as a Starting Material
Commercially available or synthetically prepared 2,3-dichloroquinoxaline is a widely employed starting material in the synthesis of the mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxaline scaffold. nih.gov Its utility lies in the sequential reactivity of its two chlorine atoms. One of the chlorine atoms can be selectively displaced by hydrazine hydrate to form a 2-hydrazino-3-chloroquinoxaline intermediate. nih.gov This intermediate is then poised for further reactions to construct the triazole ring and subsequently form the quinoxalinone moiety.
Hydrazone Precursors and Their Role in Annulation
Hydrazones are key intermediates that directly participate in the annulation, or ring-forming, step to create the triazole portion of the final product. These are typically formed through the condensation of a 2-hydrazinoquinoxaline derivative with an aldehyde or a related carbonyl compound. The nature of the aldehyde determines the substituent at the 1-position of the resulting triazoloquinoxaline ring. The subsequent cyclization of the hydrazone is often an oxidative process that leads to the formation of the fused triazole ring system. mdpi.com A hypothetical mechanism for this cyclization involves the delocalization of electrons from the carbonyl double bond, deprotonation of the hydrazone, and an intramolecular cyclization. mdpi.com
Classical Synthetic Routes to themdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalin-4(5H)-one Core
The construction of the target tricyclic system is generally achieved through well-established synthetic protocols that involve a sequence of reactions. These classical routes provide reliable methods for accessing the desired molecular framework.
Sequential Condensation and Cyclization Protocols
A common and effective strategy for the synthesis of mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalines involves a sequential condensation and cyclization process. nih.gov This typically begins with the reaction of a 2-hydrazinoquinoxaline intermediate with an aldehyde to form a hydrazone. This condensation step is then followed by an oxidative cyclization to yield the fused triazoloquinoxaline system. nih.gov Various oxidizing agents can be employed for this cyclization step, including chloranil (B122849) and iodine. mdpi.comnih.gov This two-step sequence allows for the introduction of diversity at the 1-position of the triazole ring through the selection of different aldehydes in the initial condensation step.
Below is an interactive data table summarizing the precursors and their roles in the synthesis of mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxalin-4(5H)-one.
| Precursor | Role in Synthesis | Key Transformations |
| Quinoxaline-2,3(1H,4H)-dione Derivatives | Foundational starting material | Chlorination to 2,3-dichloroquinoxaline |
| 3-Hydrazinylquinoxalin-2(1H)-one Intermediates | Key intermediate for triazole ring formation | Condensation with aldehydes to form hydrazones |
| 2,3-Dichloroquinoxaline | Versatile starting material | Selective reaction with hydrazine to form 2-hydrazino-3-chloroquinoxaline nih.gov |
| Hydrazone Precursors | Direct precursor to the triazole ring | Oxidative cyclization to form the fused triazole system mdpi.com |
The following table outlines a general synthetic scheme for the formation of the mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxaline core.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,3-Dichloroquinoxaline | Hydrazine hydrate, Ethanol (B145695), Room Temperature | 2-Hydrazino-3-chloroquinoxaline |
| 2 | 2-Hydrazino-3-chloroquinoxaline, Aldehyde | Dimethylformamide (DMF), Ambient Temperature | Hydrazone intermediate |
| 3 | Hydrazone intermediate | Chloranil, Reflux | 4-Chloro- mdpi.comnih.govekb.egtriazolo[4,3-a]quinoxaline derivative |
Triazole Ring Closure Mechanisms
The formation of the triazole ring in the nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline system is a critical step that can be achieved through several mechanistic pathways. One proposed mechanism involves the oxidative cyclization of a hydrazone intermediate. mdpi.com For instance, a synthetic route proposed by V. Krishnan utilizes the condensation of 2-hydrazinoquinoxaline with an aldehyde to form a hydrazone. mdpi.com Subsequent treatment with an oxidizing agent like chloranil induces the cyclization. The proposed mechanism suggests that the carbonyl double bond of chloranil delocalizes electrons, leading to the deprotonation of the hydrogen from the hydrazone function by the negatively charged oxygen. This is followed by an intramolecular cyclization initiated by the delocalization of electrons from the negatively charged nitrogen, which forms a double bond between the hydrazone function and the quinoxaline (B1680401) ring, resulting in the formation of the triazole ring. mdpi.com
Another general approach for the formation of fused 1,2,4-triazole (B32235) systems involves the oxidative intramolecular cyclization of heterocyclic hydrazones with selenium dioxide, which has been shown to be effective for producing nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalines in good yields. frontiersin.org
Cyclo-condensation Strategies fornih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline Formation
Cyclo-condensation reactions represent a common and effective strategy for the synthesis of the nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline core. One such method involves the cyclo-condensation between iminoester derivatives and 1-(quinoxalin-2-yl)hydrazine to yield the target fused heterocyclic system. researchgate.net
Another versatile approach utilizes the reaction of 2-hydrazinoquinoxalines with various carbonyl compounds. For example, the use of triethyl orthoformate, orthoacetate, or orthobenzoate can achieve the cyclization of the triazole moiety. mdpi.com While effective, the structural diversity of the resulting products at position 1 is limited by the availability of these specific reagents. mdpi.com
Furthermore, the cyclocondensation of amino nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol has been reported to yield the corresponding methyl 4-oxo-4H-pyrimido[2,1-c] nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline-3-carboxylate. researchgate.net
Contemporary and Green Chemistry Approaches innih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-4(5H)-one Synthesis
Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. This trend is reflected in the synthesis of nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-4(5H)-one and its analogs, with a growing emphasis on oxidative cyclization, photoredox catalysis, and tandem reactions.
Oxidative Intramolecular Cyclization Methods
Oxidative intramolecular cyclization is a prominent strategy for the synthesis of fused triazole systems. A variety of oxidizing agents have been employed for the cyclization of arylhydrazones to their corresponding fused triazole derivatives. urfu.ru These include traditional chemical oxidants like iron(III) and copper(II) chlorides, as well as milder and more selective reagents. urfu.ru
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as effective and mild oxidizing agents for these transformations. urfu.ru The oxidative cyclization of azinylhydrazones in the presence of PIFA or PIDA proceeds under mild, metal-free conditions, allowing for the synthesis of a wide range of 1,2,4-triazolo[4,3-a]azines, including triazoloquinoxalines. urfu.ru Another approach involves an iodine-mediated oxidative cyclization following the condensation of aryl hydrazines with aldehydes, which offers a transition-metal-free synthetic process. nih.gov
Electrochemical methods also represent a green approach to oxidative cyclization. An electrochemical-oxidation-induced intramolecular annulation has been developed for the synthesis of quinoxalines, avoiding the use of transition metal catalysts and chemical oxidants. rsc.orgrsc.org
Photoredox-Catalyzed Cyclization Reactions for Related Scaffolds
While not exclusively focused on the nih.govrsc.orgfigshare.com isomer, photoredox catalysis has been successfully applied to the synthesis of the related nih.govrsc.orgacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold. nih.govfigshare.comacs.org This method involves a [3 + 2] cyclization reaction between quinoxalinones and hypervalent iodine(III) reagents, catalyzed by visible light. nih.govfigshare.comacs.org This approach offers access to structurally diverse nih.govrsc.orgacs.orgtriazolo-[1,5-a]quinoxalin-4(5H)-ones in moderate to good yields and highlights the potential of photoredox catalysis in the construction of fused triazoloquinoxaline systems. figshare.comacs.org
Tandem Reactions for Fused Heterocycle Construction
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of quinoxaline derivatives, a tandem oxidative azidation and intramolecular cyclization strategy has been developed. rsc.orgrsc.org This method utilizes N-aryl enamines and a nitrogen source to construct two C-N bonds in a sequential manner. rsc.orgrsc.org
Another example of a cascade reaction for the construction of a complex fused heterocycle is the Ugi four-component reaction (U-4CR) followed by an intramolecular Ullmann reaction, which has been used to access indazolo-fused quinoxalinone derivatives. nih.gov Such strategies, while not directly producing the nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-4(5H)-one core, demonstrate the power of tandem reactions in building complex heterocyclic architectures that are structurally related.
Derivatization Strategies fornih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-4(5H)-one Analogs
The derivatization of the nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-4(5H)-one scaffold is crucial for modulating its physicochemical properties and biological activity. Various strategies have been employed to introduce a diverse range of substituents onto the core structure.
A common approach involves the aromatic nucleophilic substitution of a leaving group on the quinoxaline ring. For instance, a series of novel nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline derivatives were synthesized via the aromatic nucleophilic substitution of 4-chloro-8-methyl nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol. researchgate.net
Another strategy focuses on the modification of functional groups attached to the triazoloquinoxaline core. For example, the synthesis of novel nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-1-amine derivatives has been achieved in a one-pot reaction by the addition of a 3-hydrazino-quinoxaline derivative to allyl isothiocyanate or phenyl isothiocyanate. nih.gov
Furthermore, derivatization can be performed on the related nih.govrsc.orgacs.org-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold, providing insights into potential reactions for the nih.govrsc.orgfigshare.com isomer. A sustainable and extensive derivatization campaign has been reported for this scaffold at both the endocyclic amide nitrogen and an ester functionality, overcoming previous difficulties in introducing functional groups. nih.gov
The table below summarizes some of the derivatization strategies for the nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline scaffold and its analogs.
| Starting Material | Reagents | Reaction Type | Product | Reference |
| 4-chloro-8-methyl nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline-1-amine | Various amines, triazole-2-thiol | Aromatic Nucleophilic Substitution | Substituted nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline derivatives | researchgate.net |
| 3-hydrazino-quinoxaline derivative | Allyl isothiocyanate, Phenyl isothiocyanate | One-pot addition/cyclization | nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxalin-1-amine derivatives | nih.gov |
| Amine derivative of nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline | Isothiocyanate derivatives | Thioamide formation | Thioamide derivatives of nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline | researchgate.net |
| Amine derivative of nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline | Aromatic aldehydes | Schiff base formation | Schiff base derivatives of nih.govrsc.orgfigshare.comtriazolo[4,3-a]quinoxaline | researchgate.net |
Alkylation and Aryl Substitution at Key Positions
The introduction of alkyl and aryl substituents onto the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one scaffold is a key strategy for molecular diversification. Reactions targeting the C1 and N5 positions are particularly common, allowing for the modulation of the compound's steric and electronic properties.
One prevalent method involves the reaction of 2-hydrazinoquinoxalines with various carbonyl compounds. This approach facilitates the introduction of a diverse range of alkyl and aryl groups at the 1-position of the triazole ring. nih.gov The initial condensation of the hydrazine moiety with an aldehyde or a related carbonyl derivative forms a hydrazone intermediate, which then undergoes cyclization to yield the 1-substituted mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline. nih.gov
N-alkylation at the 5-position of the quinoxaline ring is another important modification. This is often achieved by treating the parent heterocycle with alkyl halides in the presence of a base. A series of 5-alkyl-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives were synthesized to explore their anti-inflammatory potential. nih.gov
Table 1: Examples of Alkylation and Arylation Reactions
| Position | Reagent | Product | Reference |
| C1 | Various aldehydes | 1-Aryl/Alkyl- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalines | nih.gov |
| N5 | Hexyl bromide | 5-Hexyl-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide | nih.gov |
| N5 | 2,4-Dichlorobenzyl chloride | 5-(2,4-Dichlorobenzyl)-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide | nih.gov |
| N5 | 4-Nitrobenzyl bromide | 5-(4-Nitrobenzyl)-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide | nih.gov |
| N5 | 4-Cyanobenzyl bromide | 5-(4-Cyanobenzyl)-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide | nih.gov |
Introduction of Thiol and Oxo Functional Groups
The incorporation of thiol and oxo functionalities into the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one framework can significantly influence its biological activity. These groups can act as hydrogen bond donors or acceptors, potentially enhancing interactions with biological targets.
The synthesis of thioamide derivatives has been accomplished by reacting an amino-substituted mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline with an appropriate isothiocyanate in ethanol. researchgate.net Furthermore, the introduction of an oxo group at the 4-position, replacing an amino group, has been shown to shift the binding activity of these compounds towards the A3 adenosine (B11128) receptor. nih.gov
Table 2: Synthesis of Thiol and Oxo Derivatives
| Position | Reagent | Functional Group Introduced | Resulting Compound Class | Reference |
| 4 | Isothiocyanates | Thioamide | 4-Thioamido- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalines | researchgate.net |
| 4 | Not specified | Oxo | mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one | nih.gov |
N-Derivatization and Amidation Techniques
N-derivatization and amidation are powerful tools for modifying the physicochemical properties and biological activity of the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one scaffold. These modifications can impact factors such as solubility, membrane permeability, and receptor binding affinity.
A series of novel 5-alkyl-4-oxo-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov The synthesis involved the derivatization at the N5 position of the quinoxaline ring. Additionally, the replacement of a hydrogen atom on a 4-amino group with an acyl group has been explored, which was found to direct the binding activity towards the A3 adenosine receptor. nih.gov
Table 3: Examples of N-Derivatization and Amidation
| Position | Reaction Type | Reagent | Resulting Functional Group | Reference |
| N5 | N-Alkylation | Various alkyl halides | N-Alkyl | nih.gov |
| 4-NH2 | Acylation | Acylating agents | Amide | nih.gov |
Cross-Coupling Reactions for Scaffold Diversification (e.g., Suzuki–Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for the diversification of the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one core. yonedalabs.com This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
In a reported synthetic strategy, a bromo-substituted mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline intermediate was envisioned to serve as a common synthon for Suzuki-Miyaura coupling reactions with various boronic acids. mdpi.com Although challenges were encountered in the bromination step in this particular study, the Suzuki-Miyaura coupling remains a viable and widely used method for the arylation of halogenated quinoxaline and related heterocyclic systems. mdpi.comnih.govmdpi.com
The general procedure for a Suzuki-Miyaura coupling on a related quinoxaline scaffold involves the reaction of the halo-derivative with a boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. mdpi.com
Table 4: General Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example | Role | Reference |
| Substrate | Bromo- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline | Electrophile | mdpi.com |
| Reagent | Aryl boronic acid | Nucleophile | mdpi.com |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst | mdpi.com |
| Base | Sodium carbonate | Activates boronic acid | mdpi.com |
| Solvent | DME/H2O | Reaction medium | mdpi.com |
Nucleophilic and Electrophilic Substitution on the Fused Ring System
The fused ring system of mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one is susceptible to both nucleophilic and electrophilic substitution reactions, providing further avenues for functionalization. The reactivity of the quinoxaline core is influenced by the electron-withdrawing nature of the nitrogen atoms, making it particularly amenable to nucleophilic attack, especially when substituted with good leaving groups like halogens.
A common synthetic precursor, 2,3-dichloroquinoxaline, readily undergoes nucleophilic aromatic substitution (SNAr) with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline (B1333903), a key intermediate for the synthesis of the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold. mdpi.com The remaining chloro group can then be displaced by other nucleophiles. For instance, novel mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of a 4-chloro derivative with various amines and triazole-2-thiol. researchgate.net
While electrophilic substitution reactions on this ring system are less common due to its electron-deficient nature, they can be achieved under specific conditions, often requiring harsh reagents and leading to a mixture of products.
Table 5: Examples of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product | Reference |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | 2-Chloro-3-hydrazinylquinoxaline | mdpi.com |
| 4-Chloro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative | Amines | 4-Amino- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives | researchgate.net |
| 4-Chloro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative | Triazole-2-thiol | 4-(Triazol-2-ylthio)- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative | researchgate.net |
Mechanistic Insights intomdpi.comnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one Synthesis
The formation of the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline ring system often proceeds through a cyclization reaction involving a hydrazone intermediate. A plausible mechanism for this transformation has been proposed, particularly for syntheses that utilize an oxidizing agent such as chloranil. mdpi.comnih.gov
The synthesis typically begins with the condensation of 2-hydrazinylquinoxaline with an aldehyde to form a hydrazone. nih.gov In the presence of chloranil, an oxidative cyclization is initiated. The proposed mechanism suggests that the carbonyl group of chloranil acts as an electron acceptor. mdpi.comnih.gov
The key steps of the proposed mechanism are as follows:
The electrons from the carbonyl double bond of chloranil are delocalized onto the oxygen atom.
The resulting negatively charged oxygen deprotonates the hydrogen of the hydrazone function.
An intramolecular cyclization is then induced by the delocalization of electrons, where the negatively charged nitrogen forms a new bond with the quinoxaline ring. nih.gov
This oxidative cyclization provides an efficient route to the fused triazole ring with good yields. mdpi.com Other synthetic strategies may involve different cyclization conditions and mechanisms, for example, the reaction of a hydrazine derivative with triethyl orthoformate under reflux. mdpi.com
Table 6: Proposed Mechanistic Steps for Oxidative Cyclization
| Step | Description | Key Intermediates/Reagents | Reference |
| 1 | Formation of Hydrazone | 2-Hydrazinylquinoxaline, Aldehyde | nih.gov |
| 2 | Electron Delocalization | Chloranil | mdpi.comnih.gov |
| 3 | Deprotonation | Negatively charged oxygen of chloranil, Hydrazone | nih.gov |
| 4 | Intramolecular Cyclization | Electron delocalization from negatively charged nitrogen | nih.gov |
Pharmacological Activities and Molecular Mechanisms Of 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One Derivatives
Antimicrobial Efficacy and Underlying Mechanisms
Antibacterial Activity Against Specific Strains
Derivatives of researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline have been systematically evaluated for their efficacy against several clinically significant bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Research has shown that certain substituted 1-methyl-1,2,4-triazolo[4,3-a]quinoxalines possess significant activity against Gram-negative bacteria. scispace.com Notably, some compounds in this series demonstrated activity against Pseudomonas aeruginosa that was twice that of the standard antibiotic ampicillin, while others were found to be equipotent. scispace.com Further studies on different series of these derivatives have reported bactericidal potential against multi-drug resistant (MDR) strains with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. researchgate.net
In the fight against Staphylococcus aureus, a prominent pathogen known for causing a wide spectrum of diseases, triazole-containing hybrids have been a focus. dntb.gov.ua The researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline scaffold is considered an important structural template for designing new antibacterial agents. researchgate.net While some synthesized series showed only mild activity against S. aureus and E. coli, other research has highlighted derivatives with potent activity. researchgate.net For instance, certain tetracyclic compounds derived from the core structure were found to have the greatest antibacterial activities within their tested series. dntb.gov.ua
The following table summarizes the antibacterial activity of selected researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives against these specific strains.
| Compound Series/Derivative | Target Strain | Observed Activity/Potency | Reference |
| Substituted 1-methyl-1,2,4-triazolo[4,3-a]quinoxalines (Compounds 3 and 11b) | Pseudomonas aeruginosa | Exhibited twice the activity of ampicillin. | scispace.com |
| Substituted 1-methyl-1,2,4-triazolo[4,3-a]quinoxalines (Compounds 4, 5b, 7, 9a, 10d, 11a, 11c, 12) | Pseudomonas aeruginosa | Showed activity equipotent to ampicillin. | scispace.com |
| Quinoxaline (B1680401) Derivatives | Multi-Drug Resistant Bacteria (including S. aureus) | MIC values between 1.95–15.62 µg/mL. | researchgate.net |
| Tetracyclic derivatives (Compounds 18 and 20) | Various Bacteria | Displayed the greatest antibacterial activities in their series. | dntb.gov.ua |
| Phenyl and furan-2-yl derivatives | Various Bacteria & Fungi | Exhibited antimicrobial activity. | dntb.gov.ua |
Antifungal Activity Against Pathogenic Fungi
The antifungal potential of researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives has been primarily investigated against Candida albicans, a common pathogenic fungus. The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many commercial antifungal drugs, making its fused heterocyclic systems an area of interest. horus.edu.eg
Studies have revealed that while some series of these compounds demonstrate only mild antifungal activity, specific derivatives show notable efficacy. scispace.comresearchgate.net For example, one derivative, compound 11d in a particular study, exhibited nearly half the activity of the standard antifungal drug clotrimazole (B1669251) against C. albicans. scispace.com Other research has identified derivatives that exhibit both antibacterial and antifungal activities. ndu.edu.ua The versatility of the quinoxaline scaffold is highlighted by its known efficacy against C. albicans infections, with some derivatives demonstrating fungicidal properties. horus.edu.eg A preliminary biological investigation of a refreshed synthesis of the related researchgate.netscispace.comndu.edu.ua-triazolo [1,5-a]quinoxalin-4(5H)-one core also showed activity against two fungal C. albicans strains, suggesting the broader potential of the triazolo-quinoxaline template.
Disruption of Microbial Cell Membrane Integrity
The precise mechanisms of antimicrobial action for researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives are multifaceted and can vary between different structural analogs. While direct evidence detailing the disruption of microbial cell membrane integrity for this specific scaffold is not extensively documented in the reviewed literature, the mechanisms of related compounds suggest potential pathways. The antibacterial action of many nitrogen-containing heterocyclic compounds involves targeting essential cellular processes. For some triazole-containing hybrids, the mechanism involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV. dntb.gov.ua Other studies have pointed to the ability of certain researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline derivatives to act as DNA intercalators, which disrupts DNA's normal function and leads to cell death. This mode of action, photocleaving supercoiled plasmid DNA, has been observed upon irradiation with UV light. researchgate.net While not a direct assault on the cell membrane, these intracellular actions are critical to the compounds' antimicrobial effects.
Antiviral Properties and Inhibition Pathways
The quest for new antiviral agents has led researchers to explore the potential of the researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline scaffold. Derivatives have shown activity against a variety of viruses, operating through different inhibitory mechanisms.
Interference with Viral Replication Processes
The broad antiviral potential of quinoxaline derivatives has been well-established, and the fusion with a triazole ring often enhances this activity. Research has demonstrated that certain derivatives of researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline can interfere with viral life cycles. For instance, a series of these compounds were evaluated for their activity against Herpes simplex virus, with one thiourea (B124793) derivative showing the ability to reduce viral plaque formation by 25% at a concentration of 20 µg/mL. This indicates an interference with the virus's ability to replicate and spread.
Furthermore, related scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines have been identified as inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By targeting a key enzymatic function, these compounds can halt an essential step in the viral replication process.
Targeting of Viral Enzymes or Proteins
A key strategy in modern antiviral drug design is the targeting of specific viral enzymes that are essential for the virus's life cycle. The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, has been a major target for such inhibitors.
Recent studies have explored the potential of researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives as inhibitors of the SARS-CoV-2 main protease. researchgate.net Molecular modeling and synthesis efforts have been directed at designing compounds from this family that can bind to and inhibit Mpro. researchgate.net The mechanism often involves the covalent modification of the catalytic cysteine residue (Cys145) in the protease's active site, which inactivates the enzyme and prevents viral replication. researchgate.net While much of the focus has been on peptidomimetic inhibitors, the nonpeptidic researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxaline scaffold offers a promising alternative for developing novel anti-SARS-CoV-2 agents.
Anticonvulsant Activity and Neurological Targets
Beyond antimicrobial and antiviral applications, derivatives of the researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one scaffold have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents.
Several studies have synthesized and evaluated these compounds for their ability to protect against seizures in preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure test. researchgate.net In one such study, several synthesized compounds showed promising anticonvulsant activities, with ED50 values (the dose effective in 50% of the population) as low as 23.02 mg/kg. researchgate.net Another derivative, featuring a trifluoromethyl group at the C-1 position and a 4-methoxystyryl group at C-4, provided 100% protection against PTZ-induced convulsions at a dose of 10 mg/kg. researchgate.net
The proposed mechanism for this anticonvulsant activity often involves interaction with specific neurological targets. Molecular docking studies have suggested that these compounds may act as antagonists for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. researchgate.netndu.edu.ua The AMPA receptor is a key mediator of fast synaptic transmission in the central nervous system, and its over-activation is implicated in the generation and spread of seizures. By antagonizing this receptor, researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives can reduce excitatory neurotransmission, thereby producing an anticonvulsant effect. researchgate.net
The following table presents data on the anticonvulsant activity of specific derivatives.
| Compound Series/Derivative | Neurological Target (Proposed) | Anticonvulsant Activity (in vivo) | Reference |
| researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivative (Compound 28) | AMPA Receptor Antagonist | ED50 of 23.02 mg/kg (PTZ model) | researchgate.net |
| researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivative (Compound 33) | AMPA Receptor Antagonist | ED50 of 23.86 mg/kg (PTZ model) | researchgate.net |
| researchgate.netscispace.comhorus.edu.egtriazolo[4,3-a]quinoxalin-4(5H)-one derivative (Compound 7) | Not Specified | ED50 of 12.5 mg/kg (PTZ model) | researchgate.net |
| 1-CF3, 4-(4-methoxystyryl) derivative | Not Specified | 100% protection at 10 mg/kg (PTZ model) | researchgate.net |
Efficacy in Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole-Induced)
Derivatives of the nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline class have been extensively evaluated for their anticonvulsant properties in established preclinical seizure models. The two most common models are the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.
In one study, a series of 4-alkoxyl- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were synthesized and screened for their anticonvulsant activity. The most potent compound identified was 4-(pentyloxy)- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline, which exhibited a median effective dose (ED₅₀) of 27.4 mg/kg in the MES test following intraperitoneal administration in mice. tandfonline.com This compound demonstrated a protective index (PI), a ratio of neurotoxicity to efficacy, of 5.7, indicating a favorable safety margin compared to the established drug valproate. tandfonline.com
Another study focused on a related series, 4-(substituted-phenyl)- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones. Two derivatives from this series showed significant oral activity against MES-induced seizures in mice and were also found to be potent against seizures induced by both pentylenetetrazole and bicuculline. mdpi.com For instance, a derivative with a trifluoromethyl group at C-1 and a 4-methoxystyryl group at C-4 provided 100% protection against PTZ-induced convulsions in animal models. nih.gov
The table below summarizes the anticonvulsant activity of selected derivatives.
Anticonvulsant Activity of nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives
| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI) | Species | Reference |
|---|---|---|---|---|---|
| 4-(Pentyloxy)- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline | MES | 27.4 | 5.7 | Mice | tandfonline.com |
| 4-(4-Fluorophenyl)- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one (6o) | MES (oral) | 88.02 | >25.5 | Mice | mdpi.com |
AMPA Receptor Antagonism and Binding Affinity
The anticonvulsant effects of many nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives are linked to their ability to antagonize excitatory amino acid (EAA) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This receptor plays a crucial role in fast synaptic transmission in the central nervous system. Several studies have confirmed that derivatives of this scaffold act as potent AMPA receptor antagonists. nih.govnih.gov
Research has shown that the nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one structure is an important template for developing AMPA receptor antagonists. nih.gov Molecular docking studies have been employed to predict and rationalize the anticonvulsant activity of these compounds, showing a strong correlation between their fitting scores within the AMPA receptor binding site and their observed biological activity. nih.govresearchgate.net
Glycine (B1666218) Site Antagonism on NMDA Receptor Complex
In addition to AMPA receptor activity, related isomeric structures have demonstrated affinity for the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, a series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones were found to possess combined binding activity at both AMPA receptors and the glycine binding site on the NMDA receptor. zsmu.edu.ua
This dual activity highlights the structural similarities between the binding pockets of these two distinct EAA receptor types. zsmu.edu.ua For effective interaction with the glycine/NMDA receptor, certain structural features were identified as crucial: the presence of a free acidic function at position 2 and an electron-withdrawing substituent, such as a chlorine atom, on the benzo-fused moiety of the quinoxaline ring. zsmu.edu.ua Functional antagonism at the NMDA receptor-ion channel complex was also confirmed for selected compounds from this series. zsmu.edu.ua
Interaction with GABA-A Receptors
The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is another important target for anticonvulsant drugs. The activity of some nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives suggests an interaction with GABA-A receptors. This is supported by findings that certain compounds are effective in seizure models induced by GABA-A receptor antagonists. mdpi.com
For example, derivatives of 4-phenyl- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one were found to have potent activity against seizures induced by bicuculline, a competitive antagonist of the GABA-A receptor. mdpi.com This suggests that their mechanism of action may involve, at least in part, a modulation of GABAergic inhibition. Molecular docking studies on related quinazoline (B50416) structures have further supported this, assessing binding affinities to the GABA-A receptor to rationalize their anticonvulsant effects. nih.gov
Other Investigated Biological Activities
Anti-inflammatory Effects
Beyond their effects on the central nervous system, derivatives of this scaffold have shown significant anti-inflammatory properties. A series of 5-alkyl-4-oxo-4,5-dihydro- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamides were designed and evaluated for their ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov
The most active compound, 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamide, potently inhibited the release of nitric oxide (NO). nih.gov Further investigation revealed that this compound also reduced the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govtandfonline.com The underlying mechanism for this anti-inflammatory activity was found to involve the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, as well as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.govtandfonline.com This derivative also demonstrated prominent anti-inflammatory activity in an in vivo acute inflammatory model. nih.gov Other related series, such as 4-alkoxy-6,9-dichloro nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxalines, have also been reported as effective inhibitors of TNF-α and IL-6 production. researchgate.net
Inhibition of Inflammatory Mediators by a Lead nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline Derivative
| Compound | Mediator | Effect | Mechanism | Cell Line | Reference |
|---|---|---|---|---|---|
| 5-(3,4,5-Trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamide | NO | Inhibition | Downregulation of iNOS | RAW264.7 | nih.gov |
| TNF-α | Inhibition | Downregulation of MAPK pathway | RAW264.7 | nih.govtandfonline.com |
Adenosine (B11128) Receptor Antagonism, particularly A3 Receptor Selectivity
The nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxalin-1-one moiety has proven to be a valuable scaffold for developing potent and selective antagonists for adenosine receptors, particularly the A3 subtype. researchgate.netnih.gov These receptors are implicated in various physiological and pathological processes.
Numerous studies have described the synthesis and pharmacological evaluation of these derivatives at human adenosine receptors. One notable compound, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, displayed a very high affinity for the human A3 adenosine receptor, with a Ki value of 0.60 nM. researchgate.net This compound also showed remarkable selectivity, with over 16,600-fold preference for the A3 receptor compared to both A1 and A2A subtypes. researchgate.net Quantitative structure-activity relationship (QSAR) studies have suggested that the presence of an electron-withdrawing group at the para position of the phenyl ring is favorable for A3 receptor binding affinity. nih.gov
While A3 antagonism is a prominent feature, other derivatives have shown high affinity and selectivity for the A1 adenosine receptor. For example, a series of nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxalin-4-amines were investigated, with trifluoromethyl substitution at the 1-position and an N-cyclopentyl group leading to a compound with a 7.3 nM affinity for the A1 receptor and 138-fold selectivity over the A2 receptor.
Adenosine Receptor Binding Affinity of nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives
| Compound | Target Receptor | Ki (nM) | Selectivity | Reference |
|---|---|---|---|---|
| 2-(4-Nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione | Human A3 | 0.60 | >16,600-fold vs A1 & A2A | researchgate.net |
Phosphodiesterase Inhibition (PDE2 and PDE10)
A series of 1-aryl-4-methyl researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalines has been identified as dual inhibitors of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10). nih.gov The synthesis and structure-activity relationship (SAR) studies of these compounds led to the identification of compound 31 (8-Chloro-1-(2-chlorophenyl)-4-methyl- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline), which demonstrated potent and combined inhibition of both enzymes. nih.govgoogle.com
Compound 31 showed good brain uptake and high selectivity for PDE2 and PDE10. nih.gov In microdosing experiments conducted in rats, it showed a preferential distribution in brain regions where both PDE2 and PDE10 are highly expressed. nih.gov These findings suggest the potential for developing these dual inhibitors for treating neurological and psychiatric disorders. nih.govgoogle.com The development of compounds that are potent combined PDE2/PDE10 inhibitors, or selective for either PDE2 or PDE10, is a promising area of research. nih.gov
Table 1: PDE2/PDE10 Inhibitory Activity of Lead Compound
| Compound | Target | Potency | Selectivity | Brain Distribution |
|---|
| 31 | PDE2 / PDE10 | Good combined potency nih.gov | High nih.gov | Preferential to areas with high PDE2/PDE10 expression nih.gov |
Inhibition of Secreted Phospholipase A2 (sPLA2)
Certain derivatives of 1-(substituted-phenyl)-5H- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4-one have been shown to be potent inhibitors of proinflammatory secreted phospholipase A2 (sPLA2). researchgate.netnih.gov In a study investigating two series of quinoxalinone derivatives, compounds from the 1-(substituted-phenyl)-5H- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4-one series, specifically compounds 4b , 4c , and 4d , effectively inhibited the catalytic activities of several sPLA2 isoforms, including GIB, IIA, V, X, and XII. researchgate.netnih.gov
The development of these inhibitors was driven by the link between elevated sPLA2 activity and coronary heart disease. researchgate.netnih.gov The triazole moiety in the quinoxalinone structure was incorporated for its potential to coordinate with calcium, a necessary cofactor for sPLA2 activity. nih.gov Structure-based molecular modeling was used to understand the structure-activity relationships of these compounds. researchgate.netnih.gov
Table 2: sPLA2 Inhibitory Activity of researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one Derivatives
| Compound | Substitution on Phenyl Ring | sPLA2 Inhibition |
|---|---|---|
| 4b | Not specified in source | Potent inhibitor of sPLA2 GIB, IIA, V, X, and XII researchgate.netnih.gov |
| 4c (1-(2,4-Dihydroxyphenyl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one) | 2,4-Dihydroxy | Potent inhibitor of sPLA2 GIB, IIA, V, X, and XII researchgate.netnih.gov |
| 4d (1-(3,4-Dichlorophenyl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one) | 3,4-Dichloro | Potent inhibitor of sPLA2 GIB, IIA, V, X, and XII researchgate.netnih.gov |
Positive Inotropic Activity
Positive inotropic agents strengthen the force of the heart's contractions, which is beneficial in conditions like congestive heart failure. texasheart.orgclevelandclinic.org Two series of researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives, one bearing substituted benzylpiperazine moieties (Series 6 ) and the other with substituted benzoylpiperazine moieties (Series 7 ), were synthesized and evaluated for their positive inotropic effects. mdpi.com The activity was assessed by measuring the left atrial stroke volume in isolated rabbit heart preparations. mdpi.comnih.gov
Several compounds from these series demonstrated more favorable activity than the standard drug, milrinone. mdpi.comnih.gov Compound 6c emerged as the most potent agent, increasing the stroke volume by 12.53% ± 0.30% at a concentration of 3 × 10⁻⁵ M, a significant improvement over milrinone's 2.46% ± 0.07% increase at the same concentration. mdpi.com In the benzoylpiperazine series (7a–e ), the activities were generally lower than those in Series 6 , although compound 7c showed more potent effects than milrinone, with a 4.71% ± 0.05% increase in stroke volume. mdpi.com
Table 3: Positive Inotropic Activity of researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline Derivatives
| Compound Series | Lead Compound | % Increase in Stroke Volume (at 3 × 10⁻⁵ M) | Comparison to Milrinone |
|---|---|---|---|
| Benzylpiperazine (Series 6 ) | 6c | 12.53% ± 0.30% mdpi.com | More potent mdpi.com |
| Benzoylpiperazine (Series 7 ) | 7c | 4.71% ± 0.05% mdpi.com | More potent mdpi.com |
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One Derivatives
Impact of Substituents on Pharmacological Profiles
The nature and position of substituents on the rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline core are critical determinants of the resulting pharmacological profile. Modifications can dramatically alter a compound's potency, selectivity, and even the class of biological target it interacts with. For instance, derivatives have been developed as potent antagonists for adenosine (B11128) receptors and as cytotoxic agents against various cancer cell lines. nih.govnih.gov
In the pursuit of anticancer agents, SAR studies have shown that substituents at positions 1 and 8 are particularly important. nih.gov The introduction of different groups can modulate the compound's cytotoxic activity against cell lines such as melanoma. nih.gov Similarly, for adenosine receptor antagonists, substitutions at the N-2 position of the triazole ring and on the quinoxaline (B1680401) moiety have been systematically varied to optimize affinity and selectivity for specific receptor subtypes like A1 and A3. nih.gov
Table 1: Impact of Substituents on the Pharmacological Profile of Triazolo-Quinoxaline Derivatives
| Position of Substitution | Substituent Type | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| 1 | Trifluoromethyl (-CF3) | Beneficial for cytotoxic activity; enhances A1 adenosine receptor affinity | nih.gov |
| 2 | Aryl groups (e.g., 4-Nitrophenyl) | Potent and selective A3 adenosine receptor antagonism | nih.gov |
| 4 | Amines (e.g., propylamine) | Modulates cytotoxic activity in related quinazoline (B50416) scaffolds | nih.gov |
Influence of Electron-Withdrawing Groups on Activity and Permeability
The electronic properties of substituents significantly influence the biological activity of rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives. The introduction of potent electron-withdrawing groups (EWGs) has been a successful strategy for enhancing potency in several contexts.
For example, the substitution of a trifluoromethyl (-CF3) group has proven beneficial for cytotoxic activity in related triazoloquinazoline scaffolds. nih.gov This enhancement is attributed to the ability of the -CF3 group to form additional hydrogen and hydrophobic bonds within the target receptor, thereby increasing binding affinity. nih.gov In a separate series of compounds targeting adenosine receptors, a trifluoromethyl group at the 1-position was found to be optimal for achieving high affinity for the A1 receptor.
Furthermore, a study focused on developing antagonists for the human A3 adenosine receptor identified a derivative, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, as a highly potent and selective agent. nih.gov The electron-withdrawing nitro (-NO2) group on the phenyl ring at the 2-position was crucial for this high affinity, demonstrating the profound impact of EWGs on receptor binding. nih.gov
Effects of Steric Bulk on Biological Response and Solubility
The size and three-dimensional shape of substituents (steric bulk) play a crucial role in modulating biological activity and physicochemical properties like solubility. The interaction between a ligand and its receptor is highly dependent on a precise geometric fit.
In studies on related rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives as cytotoxic agents, it was observed that increasing the steric bulk of amine substituents attached to the core structure had a negative effect on activity. nih.gov A descending order of cytotoxic activity was noted as the amine side chain became bulkier: propylamine (B44156) > ethanolamine (B43304) > dimethylamine (B145610) > morpholine (B109124) > cyclohexylamine (B46788). nih.gov This suggests that larger, bulkier groups may cause steric hindrance, preventing the molecule from properly orienting within the DNA minor groove or the active site of the target enzyme. nih.gov
Conversely, specific bulky groups can be advantageous if they fit into a corresponding hydrophobic pocket in the receptor. Increasing the size of a carbon chain at position 1 was found to decrease aqueous solubility, a key factor for drug bioavailability. nih.gov
Table 2: Effect of Steric Bulk on Cytotoxic Activity of Related Triazoloquinazoline Derivatives
| Amine Substituent | Relative Steric Bulk | Observed Cytotoxic Activity | Reference |
|---|---|---|---|
| Propylamine | Small | Highest | nih.gov |
| Ethanolamine | Small | High | nih.gov |
| Dimethylamine | Medium | Moderate | nih.gov |
| Morpholine | Bulky | Lower | nih.gov |
Comparative Analysis of Thione vs. Oxo Analogs on Biological Activity
A direct comparative analysis of the biological activity between rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-4(5H)-thione (C=S) and its corresponding oxo (C=O) analog is not extensively detailed in the available literature for this specific scaffold. However, the replacement of a carbonyl oxygen with a sulfur atom is a common bioisosteric substitution in medicinal chemistry that can significantly alter a molecule's properties and, consequently, its biological activity.
Generally, this substitution leads to several changes:
Hydrogen Bonding: The thione group is a weaker hydrogen bond acceptor compared to the carbonyl group. This can weaken or alter critical hydrogen bonding interactions within a receptor's active site.
Polarity and Lipophilicity: The C=S bond is less polar than the C=O bond, which typically increases the lipophilicity of the molecule. This can affect membrane permeability and solubility.
In related heterocyclic systems like thiazolidin-4-ones, the 2-thioxo derivatives are actively explored and exhibit significant biological activities, indicating that the thione group can be a viable and sometimes advantageous alternative to the oxo group. nih.gov Without direct comparative studies on the rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one core, the precise effect of this substitution remains an area for future investigation.
Role of Side Chain Modifications in Potency and Selectivity
Modifications to side chains appended to the main heterocyclic core are a cornerstone of SAR studies, allowing for the fine-tuning of potency and selectivity. By systematically altering the length, branching, and functional groups of side chains, researchers can optimize interactions with the biological target.
A clear example of this is seen in the development of cytotoxic rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives, where the nature of an amine side chain dramatically influenced activity. A simple propylamine side chain conferred the highest potency, while larger or more complex groups like cyclohexylamine resulted in significantly diminished activity. nih.gov This highlights a strict structural requirement in the target's binding site for a side chain of a specific size and flexibility. nih.gov These findings suggest that open-chain aliphatic groups may be better able to orient themselves into a binding groove compared to bulkier cyclic structures. nih.gov
Significance of Hydrogen Bonding Interactions in Receptor Binding
Hydrogen bonding is a fundamental interaction governing the recognition and binding of ligands to biological receptors. For rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives, several key functional groups can act as hydrogen bond donors or acceptors, playing a pivotal role in anchoring the molecule to its target.
The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor, likely forming critical interactions with amino acid residues (like asparagine or threonine) in a receptor's binding pocket. The nitrogen atoms within the triazole ring system also serve as potential hydrogen bond acceptors. Molecular modeling studies on related A3 adenosine receptor antagonists have helped to visualize these interactions, explaining the observed SAR on a three-dimensional level. nih.gov For instance, the enhanced activity of derivatives with a trifluoromethyl group can be partly attributed to the fluorine atoms acting as hydrogen bond acceptors. nih.gov The precise geometry and strength of these hydrogen bonds are often what determine a compound's high affinity and selectivity for its intended target.
Structural Modifications Enhancing Specific Receptor Affinities (e.g., Adenosine Receptors)
A primary goal of SAR studies is to guide structural modifications to enhance affinity for a specific biological target. The rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has been successfully optimized to yield potent and selective antagonists for adenosine receptors.
In the development of human A3 adenosine receptor (hA3AR) antagonists, a key breakthrough was the introduction of a 4-nitrophenyl group at the N-2 position of a rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1,4-dione core. nih.gov This modification resulted in compound 1 (see table below), which displayed an exceptionally high affinity for the hA3AR with a Ki value of 0.60 nM and remarkable selectivity (over 16,600-fold) against other adenosine receptor subtypes. nih.gov Molecular docking simulations suggest this high affinity is due to an optimal fit and favorable interactions within the hA3AR transmembrane binding domain. nih.gov This work exemplifies how targeted structural modification, guided by SAR and computational modeling, can transform a general scaffold into a highly potent and selective pharmacological tool. nih.gov
Computational and Theoretical Studies On 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One
Molecular Docking Investigations
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one, docking studies have been instrumental in predicting binding modes, understanding structure-activity relationships (SAR), and rationalizing biological data.
Several studies have designed and synthesized nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives to act as DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.govnih.gov Molecular docking has been employed to investigate the binding interactions of these compounds within the DNA active site, often using the crystal structure of DNA complexed with Topo II (e.g., PDB ID: 4G0U) as the receptor. nih.govsci-hub.se
These computational models suggest that the planar triazoloquinoxaline chromophore can insert itself between the base pairs of the DNA double helix. nih.gov The binding is further stabilized by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, formed by side chains attached to the core scaffold. nih.gov Docking studies have revealed two primary modes of interaction:
Intercalating Binder: Where the aromatic core sits (B43327) between the DNA base pairs. researchgate.net
Minor Groove Binding: Where the molecule fits into the minor groove of the DNA helix. researchgate.net
Table 1: DNA Binding Affinities of Selected nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives This table presents a selection of derivatives and their DNA binding affinities as determined by in vitro assays, which are often correlated with molecular docking results.
| Compound | DNA Binding Affinity (IC50 in µM) | Reference |
|---|---|---|
| Derivative 12d | 35.33 ± 1.8 | sci-hub.sersc.org |
| Derivative 12a | 39.35 ± 3.9 | sci-hub.sersc.org |
| Derivative 10c | 42.35 ± 3.9 | sci-hub.sersc.org |
| Derivative 10a | 25.27 ± 1.2 | researchgate.net |
| Derivative 11d | 27.47 ± 2.1 | researchgate.net |
| Derivative 8e | 27.54 ± 3.2 | researchgate.net |
| Doxorubicin (Reference) | 31.27 ± 1.8 | sci-hub.seresearchgate.net |
The nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold has been extensively explored for its interaction with various receptors, most notably adenosine (B11128) receptors. nih.govnih.gov
Adenosine Receptors: A significant body of research has focused on developing derivatives as potent and selective antagonists for adenosine receptors, particularly the human A3 subtype. nih.govdrugbank.com Computational studies have been used to predict the binding affinities of these compounds. For example, a derivative, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, was found to have a high human A3 affinity with a Ki value of 0.60 nM and remarkable selectivity over A1 and A2A receptors. nih.gov Another derivative, 4-bismethanesulfonylamino-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one, also showed high affinity for the hA3 receptor with a Ki of 5.5 nM. drugbank.com These studies successfully use molecular modeling to explain the structural requirements for high-affinity binding. nih.gov
AMPA Receptors: The potential for these compounds to interact with AMPA receptors has been noted. A patent for nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives describes their potential utility in conditions treatable by antagonizing AMPA receptors and mentions that AMPA receptor binding can be studied using radioligand assays. google.com
GABA-A Receptors: While structurally similar compounds like triazoloquinazolinediones have been designed as high-affinity ligands for the benzodiazepine (B76468) site of GABA-A receptors based on pharmacophore models, specific computational or binding studies focusing on nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives at this receptor are not extensively reported in the literature. researchgate.net
Computational modeling has been crucial in identifying and optimizing nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives as potent enzyme inhibitors.
Topoisomerase II (Topo II): In conjunction with their role as DNA intercalators, these compounds have been evaluated as Topo II inhibitors. nih.govresearchgate.net Molecular modeling studies suggest that the derivatives can act via non-covalent interactions with the enzyme itself, which is directly bound to DNA, thereby inhibiting its function. nih.govresearchgate.net
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis in cancer. Docking studies have been performed to evaluate derivatives of this scaffold as VEGFR-2 inhibitors. nih.gov These in silico analyses help to understand the binding mode within the enzyme's active site and guide the design of compounds with improved inhibitory activity. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. While studies dedicated solely to pharmacophore model development for this specific scaffold are not prominent, the principles are deeply embedded in the research. For related triazolo-scaffolds, pharmacophore models have been explicitly generated and used in virtual screening. mdpi.com
For nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives, ligand-receptor modeling and SAR studies have effectively defined the key pharmacophoric features required for activity at specific targets. For instance, studies on adenosine receptor antagonists have elucidated the importance of proton donor and acceptor groups at specific positions of the quinoxaline (B1680401) ring system to achieve high affinity and selectivity. nih.gov This understanding of essential steric and electrostatic requirements is fundamental to refining pharmacophore hypotheses for this class of compounds. nih.gov
Ligand-receptor modeling studies have been pivotal in understanding the molecular basis for the affinity and selectivity of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives, particularly as adenosine receptor antagonists. nih.govdrugbank.commdpi.com These studies involve docking the ligands into a model of the target receptor, often a homology model when a crystal structure is unavailable, to analyze the interactions in detail. drugbank.com
By analyzing the three-dimensional structure of the antagonist-receptor models, researchers have been able to explain complex structure-activity relationships. nih.gov These models help to visualize the putative transmembrane binding motif and rationalize why certain substitutions enhance binding affinity while others diminish it. nih.govdrugbank.com For example, modeling has provided insights into the steric and electrostatic requirements for anchoring these derivatives effectively within the hA3 adenosine receptor binding site. nih.gov
In Silico ADMET Profiles and Their Relevance to Design
In addition to predicting biological activity, computational methods are used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These in silico ADMET profiles are critical in the early stages of drug design to identify candidates with favorable pharmacokinetic properties and to filter out those with potential liabilities.
Several studies on nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have included the calculation of ADMET profiles. nih.govrsc.org These analyses often assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. The results from these predictions are used to guide the selection of compounds for synthesis and further biological testing, ensuring that the designed molecules have a higher probability of becoming viable drug candidates. For example, in studies targeting DNA intercalation, derivatives were shown to have very good in silico-predicted ADMET profiles, often with no violations of Lipinski's rules. nih.gov
Table 2: Representative In Silico ADMET/Physicochemical Properties Evaluated
| Property Category | Specific Parameters Often Evaluated | Relevance to Design |
|---|---|---|
| Absorption | Aqueous Solubility, Human Intestinal Absorption (HIA) | Predicts how well the compound will be absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Indicates if the compound can reach its target, especially in the CNS. |
| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP2D6) | Assesses potential for drug-drug interactions. |
| Physicochemical | Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA) | Evaluates general "drug-likeness" and compliance with rules like Lipinski's. |
Quantum Chemical Calculations for Mechanistic Insights (e.g., Water-Quinoxaline Complexes)
Quantum chemical calculations offer a microscopic perspective on the electronic structure and reactivity of molecules, which is fundamental to understanding their behavior in a biological milieu. While specific studies on the water complexes of nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxalin-4(5H)-one are not extensively detailed in the literature, the principles of such calculations are widely applied to predict properties influenced by aqueous environments, such as solubility and acidity (pKa).
Predictive calculations for derivatives of the nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline scaffold have been performed to estimate key physicochemical parameters. For instance, the aqueous solubility, a critical determinant of a drug's bioavailability, has been computationally predicted for various analogs. nih.gov These predictions reveal logical trends: increasing the size of aliphatic chains or introducing phenyl groups at position 1 tends to decrease aqueous solubility. nih.gov Conversely, the introduction of a nitrogen atom in place of a carbon can slightly improve the predicted solubility. nih.gov
Furthermore, pKa calculations are crucial for understanding the ionization state of a molecule at physiological pH, which in turn affects its ability to cross membranes and interact with target receptors. For the nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline series, it has been predicted that under very acidic conditions, the nitrogen at position 3 of the triazole ring is the primary site of protonation. nih.gov Such insights are foundational for building accurate models of ligand-receptor interactions. These computational predictions, by providing a window into the molecule's behavior in water, guide the synthesis of derivatives with improved pharmacokinetic profiles.
Computational Approaches in Rational Drug Design and Optimization
The rational design of potent and selective therapeutic agents is greatly accelerated by computational methods. For the nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline scaffold, a variety of in silico techniques, including molecular docking, structure-activity relationship (SAR) analysis, and toxicity prediction, have been instrumental in identifying and optimizing lead compounds for various therapeutic targets.
Molecular docking simulations are a cornerstone of these efforts, allowing researchers to visualize and analyze the putative binding modes of triazoloquinoxaline derivatives within the active sites of target proteins. These studies have been crucial in explaining the structure-activity relationships observed in experimental assays. For example, docking studies have been used to investigate the binding of derivatives as:
Human A3 Adenosine Receptor Antagonists: To understand the high affinity and selectivity of certain derivatives, antagonist-receptor models were generated through molecular docking simulations. nih.gov These models helped to elucidate the key interactions within the receptor's transmembrane binding motif. nih.gov
Anticancer Agents: The binding modes of novel derivatives with DNA have been investigated to explain their DNA intercalation activities. nih.gov
Anti-Alzheimer Agents: The interaction of a 1-methyl-substituted derivative with acetylcholinesterase (AChE) was modeled, showing a binding affinity of -11.19 kcal/mol. nih.gov The model revealed a key hydrogen bond between the N2 of the triazolo-quinoxaline core and the amino acid residue Tyr133. nih.gov
These docking studies provide a rational basis for the observed biological activities and guide the design of new analogs with enhanced potency. The correlation between docking scores and experimental inhibitory concentrations (IC50) is often a strong indicator of a valid binding model.
In silico SAR analysis further refines the drug design process. For instance, studies on derivatives targeting α-amylase and α-glucosidase revealed that an electron-donating methyl group on the triazole ring enhances activity. nih.gov Conversely, substituting this methyl group with bulkier N-allyl-1-amine or N-phenyl-1-amine moieties led to a significant decrease in inhibitory potency, highlighting the steric constraints of the binding site. nih.gov
An integral part of modern drug discovery is the early assessment of potential toxicity. In silico toxicity predictions for promising nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline derivatives have been performed to estimate their median lethal dose (LD50). For example, the derivatives 10a and 11b were predicted to have LD50 values of 465 mg/kg and 250 mg/kg, respectively. nih.gov Such predictions help to prioritize candidates with a lower risk of toxicity for further development.
The following tables summarize key data from computational and experimental studies on various derivatives of the nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline scaffold.
Table 1: Molecular Docking and In Silico Toxicity Data for Selected Derivatives
| Compound | Target | Binding Affinity (kcal/mol) | Predicted LD50 (mg/kg) |
|---|---|---|---|
| 1-methyl-4-(pyrrolidin-1-yl)- nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline derivative (11b) | Acetylcholinesterase (AChE) | -11.19 nih.gov | 250 nih.gov |
| N-allyl- nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxalin-1-amine derivative (10a) | Not Specified | Not Specified | 465 nih.gov |
Table 2: Inhibitory Activity of Selected nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline Derivatives
| Compound | Target Enzyme | Inhibitory Percentage (%) at 100 µM |
|---|---|---|
| N-allyl- nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxalin-1-amine derivative (10a) | α-amylase | 64.70 ± 0.02 nih.gov |
| α-glucosidase | 75.36 ± 0.01 nih.gov | |
| 1-methyl-4-(pyrrolidin-1-yl)- nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline derivative (11b) | α-amylase | 36.85 ± 0.01 nih.gov |
| α-glucosidase | 39.64 ± 0.01 nih.gov | |
| 1-methyl-4-(pyrrolidin-1-yl)-7-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govdoaj.orgtriazolo[4,3-a]quinoxaline (11b) | Acetylcholinesterase (AChE) | 44.78 ± 0.01 nih.gov |
Advanced Research Methodologies and Analytical Techniques For 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One Studies
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopy is the cornerstone for the structural determination of newly synthesized nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of triazolo-quinoxaline derivatives. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectra of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline compounds, the protons on the quinoxaline (B1680401) ring typically appear as multiplets in the aromatic region (δ 7.5-8.5 ppm). For instance, in a series of 1-substituted derivatives, the quinoxaline protons at positions C7-H, C8-H, C6-H, and C9-H were observed as doublets of doublets between δ 7.96 and 8.15 ppm. iau.ir The chemical shifts of substituents on the triazole ring are also characteristic. For example, the protons of an N-allyl group at position 1 appeared at δ 5.01 ppm in one study. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the quinoxalin-4(5H)-one moiety is a key indicator, though its signal is not always reported. The carbons within the fused heterocyclic system have distinct chemical shifts; for example, in a 1-ferrocenyl derivative, the quinoxaline and triazole carbons were observed between δ 115.9 and 147.5 ppm. urfu.ru
| Compound/Derivative | Technique | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 4-chloro-1-methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | ¹H NMR | 2.79 (s, 3H, CH₃), 7.82 (dd, 2H, C7-H & C8-H), 8.04 (dd, 2H, C6-H & C9-H) | iau.ir |
| 1-Ferrocenyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | ¹H NMR | 9.36 (s, 1H, C10-H), 8.08 (d, 1H, C8-H), 7.54-7.64 (m, 3H, C5-H, C6-H, C7-H), 4.51-4.76 (m, 9H, Ferrocenyl) | urfu.ru |
| 1-Ferrocenyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | ¹³C NMR | 147.5 (C10a), 144.7 (C10), 143.8 (C3), 136.0 (C4a), 130.2 (C8), 129.0 (C6), 127.4 (C7), 126.0 (C8a), 115.9 (C5), 69.6-74.3 (Ferrocenyl carbons) | urfu.ru |
| N-allyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative | ¹H NMR | 5.01 (s, 2H, NH₂), 5.86-5.95 (m, 1H, =CH), 7.45-7.99 (m, 4H, Ar-H) | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one series, key characteristic absorption bands confirm the presence of the core structure and its substituents.
The spectra typically show absorption bands for N-H stretching (if present), C=O stretching of the lactam group in the quinoxalinone ring, C=N stretching of the fused triazole and quinoxaline rings, and C=C aromatic stretching. For instance, in a series of sulfonamide derivatives, the IR spectra revealed absorption bands for NH groups around 3228 cm⁻¹ and C=C groups at 1597 cm⁻¹. nih.gov The synthesis of various 4-amino- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivatives showed multiple signals corresponding to the amino moieties. iau.ir
| Compound/Derivative | Functional Group | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| 1-Ferrocenyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | Aromatic C-H/N-H | 3073 | urfu.ru |
| 1-Ferrocenyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | Aromatic C=C/C=N | 1540, 1459 | urfu.ru |
| N-allyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine sulfonamide derivative | N-H | 3228 | nih.gov |
| N-allyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine sulfonamide derivative | C=C | 1597 | nih.gov |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of synthesized compounds. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum must correspond to the calculated molecular weight of the target structure.
For example, the mass spectrum for 4-(Piperidin-1-yl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline showed a molecular ion peak at m/z 267, confirming its molecular formula C₁₅H₁₇N₅. iau.ir High-resolution mass spectrometry (HRMS) provides even greater accuracy, as seen in the characterization of an N-methylated derivative where the calculated m/z for [M+H]⁺ was 200.0931 and the found value was 200.0934. mdpi.com
Studies on 1-aryl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivatives revealed that the core tricyclic moiety is nearly planar. researchgate.net In these structures, a significant dihedral angle (around 59°) was observed between the planar nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline system and the appended phenyl ring. researchgate.net Similarly, analysis of substituted nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines, a related fused system, confirmed the planarity of the triazolopyridine ring system. mdpi.com This planarity is a critical feature for potential biological activities that involve intercalation with DNA. rsc.org
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC)
Chromatographic methods are essential for monitoring the progress of a chemical reaction and for the purification of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for these purposes. libretexts.orgkhanacademy.org
During the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivatives, TLC is used to track the consumption of starting materials (e.g., 2-hydrazinoquinoxaline) and the formation of the desired product. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually assess the reaction's progression over time. msu.edurochester.edu The appearance of a new spot with a different retention factor (Rf) indicates product formation. msu.edu The purity of newly synthesized compounds is also routinely checked by TLC, often using a mobile phase such as chloroform, to ensure that a single spot is observed. iau.ir Following reaction completion, purification is typically achieved using column chromatography, a preparative technique that operates on the same principles as TLC. urfu.ruacs.org
Advanced In Vitro Biological Activity Assessment Protocols
Once synthesized and characterized, derivatives of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline scaffold are subjected to a variety of in vitro assays to determine their biological activity. These protocols are designed to identify potential therapeutic applications, such as anticancer, antimicrobial, or enzyme-inhibiting properties.
Anticancer activity is a major focus for this class of compounds. Derivatives have been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). rsc.orgnih.gov The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value. Some derivatives have shown promising activity, with one compound exhibiting a GI₅₀ of 1.96 µM against the HCT-15 colon cancer cell line. bau.edu.lb The mechanism of action is also investigated, with studies showing that some derivatives act as DNA intercalators and topoisomerase II inhibitors. rsc.orgnih.gov
Other biological activities are also explored. Various derivatives have been tested for their antibacterial and antifungal properties against a range of pathogenic microbes. nih.govresearchgate.net Furthermore, specific enzyme inhibition assays have been conducted. For example, novel sulfonamide regioisomers of the scaffold were evaluated as potential anti-diabetic agents by measuring their inhibitory effects on α-amylase and α-glucosidase, and as anti-Alzheimer agents by targeting acetylcholinesterase (AChE). nih.gov One N-allyl amine derivative demonstrated significant inhibition of α-glucosidase with an IC₅₀ value of 3.46 µM. nih.gov
| Derivative Class | Biological Assay | Target | Key Finding | Reference |
|---|---|---|---|---|
| DNA Intercalators | Anti-proliferative | HepG2, HCT-116, MCF-7 cell lines | Compound 12d showed IC₅₀ of 17.12 µM against MCF-7. | rsc.org |
| 1-Aryl/Alkyl derivatives | Anticancer | 60 human cancer cell lines (NCI) | Compound 9a showed GI₅₀ of 1.96 µM against HCT-15 (colon). | bau.edu.lb |
| Sulfonamide derivatives | Enzyme Inhibition (Anti-diabetic) | α-Glucosidase | Compound 10a showed IC₅₀ of 3.46 µM. | nih.gov |
| Sulfonamide derivatives | Enzyme Inhibition (Anti-Alzheimer) | Acetylcholinesterase (AChE) | Compound 11b showed 44.78% inhibition at 100 µM. | nih.gov |
| Various derivatives | Antibacterial | Gram-positive & Gram-negative bacteria | Compounds 18 and 20 showed the greatest activity. | nih.gov |
| Adenosine (B11128) Receptor Antagonists | Radioligand Binding Assay | Human A₃ Adenosine Receptor | A 2-(4-nitrophenyl) derivative showed high affinity (Kᵢ = 0.60 nM). | nih.gov |
Cell Viability and Proliferation Assays (e.g., MTT Assay)
Cell viability and proliferation assays are fundamental in the primary screening of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives for potential anticancer activity. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijbiotech.com This colorimetric assay measures the metabolic activity of cells. youtube.com Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. ijbiotech.comyoutube.com
Researchers have extensively used the MTT assay to evaluate the cytotoxic effects of novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline compounds against various human cancer cell lines. nih.govrsc.org For instance, a series of these derivatives were tested against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines to determine their anti-proliferative capabilities. rsc.orgsci-hub.se Similarly, the viability of the A375 melanoma cell line was evaluated for a panel of 16 compounds from this class. nih.govnih.gov The results of these assays are typically expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, which quantify the concentration of a compound required to inhibit cell proliferation by 50%.
Table 1: Cytotoxic Activity of Selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| 17a | A375 (Melanoma) | EC₅₀ | 0.365 | nih.govnih.gov |
| 16a | A375 (Melanoma) | EC₅₀ | 3.158 | nih.govnih.gov |
| 16b | A375 (Melanoma) | EC₅₀ | 3.527 | nih.govnih.gov |
| 12d | MCF-7 (Breast) | IC₅₀ | 17.12 | sci-hub.se |
| 12a | MCF-7 (Breast) | IC₅₀ | 19.72 | rsc.org |
| 10c | MCF-7 (Breast) | IC₅₀ | 24.78 | rsc.org |
| 10d | MCF-7 (Breast) | IC₅₀ | 25.53 | rsc.org |
| 12d | HepG2 (Liver) | IC₅₀ | 22.08 | sci-hub.se |
| 12d | HCT-116 (Colorectal) | IC₅₀ | 27.13 | sci-hub.se |
| 12a | HCT-116 (Colorectal) | IC₅₀ | 28.81 | rsc.org |
| 10c | HCT-116 (Colorectal) | IC₅₀ | 29.96 | rsc.org |
| 10d | HCT-116 (Colorectal) | IC₅₀ | 30.22 | rsc.org |
| 12a | HepG2 (Liver) | IC₅₀ | 31.40 | rsc.org |
| 10c | HepG2 (Liver) | IC₅₀ | 33.41 | rsc.org |
| 10d | HepG2 (Liver) | IC₅₀ | 37.55 | rsc.org |
Quantitative Measurement of Receptor Binding Affinities (e.g., Radioligand Binding Assays)
Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor. This technique is crucial for identifying selective antagonists or agonists. In the context of nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one research, these assays have been pivotal in discovering potent and selective antagonists for adenosine receptors (ARs). nih.govnih.gov The assay involves incubating a radiolabeled ligand (which has a known high affinity for the receptor) with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated, which reflects the binding affinity of the compound.
Studies have described the synthesis and biological evaluation of new series of triazoloquinoxaline derivatives using radioligand binding assays at bovine A₁ and A₂ₐ receptors and human (h) A₁ and A₃ adenosine receptors. nih.gov Many of the tested compounds demonstrated high affinity and selectivity for the hA₃ adenosine receptor. nih.gov
Table 2: Adenosine Receptor Binding Affinity of a nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivative This table is interactive. You can sort and filter the data.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. hA₃) | Source |
|---|---|---|---|---|
| 1 (2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione) | hA₃ | 0.60 nM | - | nih.gov |
| 1 (2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione) | hA₁ | >10,000 nM | >16,600 | nih.gov |
| 1 (2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione) | hA₂ₐ | >10,000 nM | >16,600 | nih.gov |
Specific Enzyme Inhibition Assays
To identify the specific molecular targets of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, enzyme inhibition assays are employed. These assays measure the ability of a compound to reduce the activity of a particular enzyme, which is often a key player in a disease pathway. The potency of inhibition is typically quantified by the IC₅₀ value.
Derivatives of this scaffold have been evaluated as inhibitors of several key enzymes:
Topoisomerase II (Topo II): Some nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines have been designed and evaluated as inhibitors of Topo II, an enzyme critical for DNA replication and a validated target for anticancer drugs. nih.gov
VEGFR-2: A series of derivatives were synthesized and screened for their inhibitory effect on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. nih.gov
α-Glucosidase and α-Amylase: Certain derivatives have been investigated for their potential as anti-diabetic agents by testing their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov
Acetylcholinesterase (AChE): The potential of these compounds as anti-Alzheimer agents has been explored through inhibition assays against AChE, an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 7e | Topoisomerase II | 0.890 | Doxorubicin | - | nih.gov |
| 7c | Topoisomerase II | 0.940 | Doxorubicin | - | nih.gov |
| 19a | VEGFR-2 | 0.0034 | Sorafenib | 0.00312 | nih.gov |
| 10a | α-Glucosidase | 3.46 | Acarbose | 4.27 | nih.gov |
| 10a | α-Amylase | 6.89 | Acarbose | 5.90 | nih.gov |
DNA Binding and Intercalation Studies
Given the planar aromatic nature of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold, many of its derivatives have been investigated as DNA intercalators. nih.govrsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Studies to confirm DNA binding and intercalation often use techniques like fluorescence spectroscopy with ethidium (B1194527) bromide (a known DNA intercalator). The test compound's ability to displace ethidium bromide from a DNA-ethidium bromide complex results in a decrease in fluorescence, which can be quantified to determine the binding affinity (IC₅₀). Molecular docking studies are also frequently used to computationally model and visualize the binding mode of the compounds within the DNA grooves. nih.govrsc.org Research has shown that several derivatives potently intercalate with DNA, with some showing binding affinities nearly equipotent to the well-known anticancer drug doxorubicin. rsc.orgsci-hub.se For example, compound 12d was found to be a potent DNA intercalator with an IC₅₀ value of 35.33 µM, comparable to doxorubicin's 31.27 µM. rsc.orgsci-hub.se Similarly, derivative 7e also demonstrated high DNA binding affinity with an IC₅₀ of 29.06 µM. nih.gov
Table 4: DNA Binding Affinity of Selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Compound | DNA Binding IC₅₀ (µM) | Reference (Doxorubicin) IC₅₀ (µM) | Source |
|---|---|---|---|
| 7e | 29.06 | Not specified in this study | nih.gov |
| 12d | 35.33 | 31.27 | rsc.orgsci-hub.se |
| 12a | 39.35 | 31.27 | rsc.orgsci-hub.se |
| 10c | 42.35 | 31.27 | rsc.orgsci-hub.se |
| 10d | 50.35 | 31.27 | rsc.orgsci-hub.se |
Apoptosis Detection Methods (e.g., Flow Cytometry, Western Blot)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Several methods are used to detect and quantify apoptosis in cells treated with nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives.
Flow Cytometry: This technique is widely used for apoptosis analysis. Cells are stained with fluorescent markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium (B1200493) iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Studies have shown that treatment with these compounds can lead to a significant increase in the percentage of apoptotic cells and cause cell cycle arrest, for instance, at the G2/M phase. nih.govnih.gov
Western Blot: This method is used to detect and quantify specific proteins involved in the apoptotic cascade. For example, researchers have used Western blotting to show that treatment with nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives can upregulate the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov
Microscopic Analysis: Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear fragmentation, can be observed using fluorescence microscopy after staining with dyes like acridine (B1665455) orange (AO) and ethidium bromide (EB). mdpi.com
Microbial Inhibition Assays (e.g., Agar (B569324) Diffusion)
The nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold is also a "privileged structure" in the search for new antimicrobial agents. nih.gov The antibacterial and antifungal potential of these compounds is often evaluated using standard microbiological assays.
Agar Diffusion Method: This is a common preliminary screening method. A paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. researchgate.net The plate is incubated, and if the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the compound's activity. This method has been used to screen derivatives against various pathogenic organisms. researchgate.net
Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, the broth microdilution method is used. This quantitative assay provides more precise data on the potency of the compound.
Derivatives have been tested against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as fungi like Candida albicans. nih.gov Some compounds have shown promising antibacterial and/or antifungal activities in these assays. researchgate.netnih.gov
Future Perspectives and Research Directions For 1 2 3 Triazolo 4,3 a Quinoxalin 4 5h One
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research is increasingly directed towards developing synthetic methodologies for nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline derivatives that are not only efficient but also environmentally benign. Traditional multi-step syntheses are being re-evaluated in favor of more sustainable alternatives.
Key areas of development include:
One-Pot Reactions: The development of one-pot procedures, such as the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-1-amine derivatives from a 3-hydrazino-quinoxaline derivative and an isothiocyanate in a single step, represents a significant advance. nih.gov This approach reduces waste, saves energy, and simplifies the purification process.
Use of Mild Reagents: The use of mild and commercially available oxidants like chloranil (B122849) for the crucial cyclization step is a move towards safer and more sustainable chemical processes. nih.govnih.gov This avoids the harsh conditions and toxic reagents often associated with heterocyclic synthesis.
Alternative Cyclization Strategies: Exploration of different synthetic pathways, such as the use of aldehydes to induce heterocycle cyclization or the reaction of 2,3-dichloroquinoxaline (B139996) with thiosemicarbazide, provides flexibility and allows for the selection of the most resource-efficient method depending on the desired substituents. nih.govnih.gov For instance, a common route involves reacting 2,3-dichloroquinoxaline with hydrazine (B178648) hydrate (B1144303) to form an intermediate which can then be cyclized. nih.gov Another approach involves the addition of the amino group of hydrazine to carbon disulfide to create a dithiocarbamic acid intermediate, which then cyclizes. nih.gov
Overview of Synthetic Strategies
| Starting Material(s) | Key Reagents/Conditions | Key Feature | Reference |
|---|---|---|---|
| 2,3-dichloroquinoxaline, Hydrazine Hydrate, Aldehyde | Chloranil (mild oxidant) | Utilizes a mild commercial oxidant for cyclization. | nih.govnih.gov |
| 3-hydrazino-quinoxaline, Isothiocyanate | Reflux in dry pyridine | Efficient one-pot synthesis. | nih.gov |
| 2,3-dichloroquinoxaline, Thiosemicarbazide | - | Direct route to amino-substituted triazoloquinoxalines. | nih.gov |
| Hydrazine, Carbon Disulfide | - | Forms a thiol derivative via a dithiocarbamic acid intermediate. | nih.gov |
Exploration of Undiscovered Pharmacological Activities and Targets
The known biological activities of the nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline scaffold are extensive, yet they likely represent only a fraction of its full therapeutic potential. The structure has proven to be a successful foundation for agents targeting cancer, neurodegenerative diseases, and microbial infections. nih.govnih.gov Future research will focus on systematically screening this compound class against a wider range of biological targets to uncover novel applications.
Promising areas for future pharmacological exploration include:
Neurodegenerative Diseases: Beyond the recently discovered anti-Alzheimer potential through acetylcholinesterase (AChE) inhibition, this scaffold could be explored for activity against other targets implicated in neurodegeneration, such as kinases or misfolded proteins associated with Parkinson's or Huntington's disease. nih.gov Derivatives have also been investigated as inhibitors of phosphodiesterases 2 and 10 for treating central nervous system disorders. google.com
Infectious Diseases: While antibacterial activity has been established, a thorough investigation into antiviral, antifungal, and antiparasitic properties is warranted. nih.govnih.gov The DNA intercalation ability of some derivatives suggests potential as broad-spectrum antimicrobial or antiviral agents. rsc.org
Metabolic Disorders: The discovery of α-amylase and α-glucosidase inhibition points to a role in managing diabetes. nih.gov This opens the door to exploring other metabolic targets related to obesity, dyslipidemia, and metabolic syndrome.
Immunomodulation and Inflammation: The core structure is recognized for its immunomodulatory potential, an area ripe for further investigation. nih.gov Derivatives could be developed as novel treatments for autoimmune diseases or as anti-inflammatory agents by targeting specific components of the immune cascade.
Pharmacological Landscape of the nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline Scaffold
| Pharmacological Area | Established Target/Activity | Potential Future Targets | Reference |
|---|---|---|---|
| Oncology | VEGFR-2, DNA Intercalation, Topoisomerase II | Other tyrosine kinases, cell cycle proteins | nih.govnih.govrsc.org |
| Neurodegeneration | AChE, Adenosine (B11128) A3 Receptor, PDE2/10 | GSK-3β, BACE1, targets in Parkinson's disease | nih.govnih.govgoogle.com |
| Infectious Diseases | Bacterial targets | Viral enzymes (e.g., protease, polymerase), fungal targets, parasitic targets | nih.govnih.gov |
| Metabolic Disorders | α-amylase, α-glucosidase | PPARs, AMPK, other metabolic enzymes | nih.gov |
Rational Design of Highly Potent and Selectivenih.govnih.govsci-hub.setriazolo[4,3-a]quinoxalin-4(5H)-one Analogs
The future of this compound class lies in the rational design of new analogs with superior potency and selectivity for specific biological targets. This involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the core scaffold are correlated with changes in biological activity.
Research has shown that substituents at various positions on the nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline ring system can dramatically influence potency and selectivity. For example, in the development of VEGFR-2 inhibitors, a derivative (compound 19a) showed potent activity with an IC₅₀ of 3.4 nM. nih.gov Similarly, in the search for human A₃ adenosine receptor antagonists, a 2-(4-nitrophenyl) substituted derivative exhibited exceptionally high affinity (Kᵢ = 0.60 nM) and selectivity. nih.gov
The design process often involves:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with fragments that have similar physical or chemical properties to enhance binding or improve pharmacokinetic properties. For instance, replacing a carbon atom with a nitrogen atom in the scaffold was explored to modulate interactions in the target's active site. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of compounds with varied substituents at key positions to determine which chemical features are critical for activity. nih.gov Research on anticancer derivatives identified a compound (12d) that, while less potent than doxorubicin, serves as a valuable template for future optimization to create more potent analogs. sci-hub.sersc.org
Selected nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline Analogs and Their Activities
| Compound | Target | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 19a | VEGFR-2 | - | 3.4 nM | nih.gov |
| Compound 19a | Antiproliferative | MCF-7 | 8.2 µM | nih.gov |
| Compound 19a | Antiproliferative | HepG2 | 5.4 µM | nih.gov |
| Compound 12d | Antiproliferative | MCF-7 | 17.12 µM | rsc.org |
| Compound 12d | Antiproliferative | HepG2 | 22.08 µM | rsc.org |
| Compound 12d | DNA Intercalation | - | 35.33 µM | rsc.org |
| Compound 16a | Antiproliferative | A375 (Melanoma) | 3.158 µM | nih.gov |
| Compound 16b | Antiproliferative | A375 (Melanoma) | 3.527 µM | nih.gov |
Integration of Advanced Computational Methods in Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery and will be central to the future optimization of nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline-based leads. In silico techniques provide rapid insights into how these molecules interact with their targets, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources.
Key computational methods being applied include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used extensively to understand the binding modes of nih.govnih.govsci-hub.setriazolo[4,3-a]quinoxaline derivatives with targets like VEGFR-2, the human A₃ adenosine receptor, and DNA. nih.govnih.govrsc.org These studies are crucial for explaining observed SAR and guiding the design of new analogs with improved binding affinity. nih.gov
In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. rsc.org For example, researchers have predicted the LD₅₀ values for promising anti-diabetic and anti-Alzheimer derivatives, allowing for an early assessment of potential toxicity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the binding stability and interactions than static docking alone.
The integration of these computational tools creates a powerful feedback loop: docking and SAR data guide the design of new analogs, which are then synthesized and tested, with the results used to refine the computational models further. This iterative process accelerates the journey from a promising scaffold to a highly optimized clinical candidate.
Q & A
Q. What are common synthetic routes for [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives?
The synthesis typically involves cyclization of hydrazone precursors under controlled conditions. For example, hydrazones are treated with ethylene glycol at room temperature, followed by purification via crystallization from ethanol . Key steps include:
- Precursor cyclization : Optimized reaction time and solvent selection (e.g., ethanol or DMF) to enhance yield.
- Substituent introduction : Halogenated or alkyl/aryl groups are added at the triazole or quinoxaline positions to modulate bioactivity .
- Validation : High Performance Liquid Chromatography (HPLC) is used to confirm purity (>95%) and stability .
Q. How is structural characterization performed for triazoloquinoxaline derivatives?
Multi-technique approaches are employed:
- Spectroscopy :
Q. What preliminary biological assays are used to screen triazoloquinoxaline derivatives?
Initial screening includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for derivatives with 4-chlorophenyl substituents) .
- Anti-inflammatory testing : COX-2 inhibition assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields in triazoloquinoxaline synthesis?
Advanced optimization strategies include:
Q. What methodologies resolve contradictions in bioactivity data across derivatives?
Contradictions arise from substituent effects or assay variability. Solutions include:
- Orthogonal assays : Validate antimicrobial activity with both disk diffusion and broth microdilution methods .
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (Table 1) and correlate with bioactivity .
Table 1 : Substituent Effects on Anticancer Activity
| Substituent Position | Group | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 4-Chlorophenyl | -Cl | 12.3 | Apoptosis induction |
| 4-Fluorophenyl | -F | 18.7 | ROS generation |
| 3-Methoxybenzyl | -OCH₃ | >50 | Inactive |
| Data compiled from |
Q. How do computational methods aid in understanding triazoloquinoxaline mechanisms?
- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 .
- QSAR modeling : Relate electronic parameters (e.g., logP, polar surface area) to bioavailability .
- DFT calculations : Analyze charge distribution to explain reactivity differences (e.g., electron-withdrawing groups enhance electrophilic substitution) .
Q. What advanced analytical techniques address stability challenges in derivatives?
- Accelerated stability studies : Expose compounds to heat/humidity and monitor degradation via HPLC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C for phosphonic acid derivatives) .
- X-ray crystallography : Resolve crystal packing effects on stability .
Methodological Considerations for Data Reproducibility
- Reaction documentation : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography vs. recrystallization) .
- Negative controls : Include unsubstituted triazoloquinoxaline cores in bioassays to isolate substituent effects .
- Data transparency : Share raw NMR/MS files and assay protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
